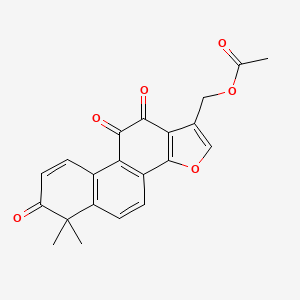
MC-VA-Pabc-mmae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-VA-Pabc-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (MC-VA-Pabc) and a potent microtubule inhibitor, monomethyl auristatin E (MMAE). This compound is designed to target and kill cancer cells by delivering the cytotoxic MMAE directly to the tumor site, minimizing damage to healthy tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VA-Pabc-mmae involves the conjugation of the peptide linker MC-VA-Pabc to MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), followed by the attachment of MMAE via a maleimide-thiol reaction. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent degradation of the peptide and MMAE .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
MC-VA-Pabc-mmae undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group in the peptide linker reacts with thiol groups on MMAE.
Hydrolysis: The peptide linker can be cleaved by proteases, releasing MMAE at the target site
Common Reagents and Conditions
Reagents: Maleimide, thiol-containing compounds, anhydrous solvents.
Conditions: Mild temperatures, anhydrous conditions, and controlled pH to prevent degradation
Major Products
The major product of these reactions is the conjugated compound this compound, which retains the cytotoxic activity of MMAE while being targeted to cancer cells .
科学的研究の応用
MC-VA-Pabc-mmae has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide-drug conjugation and linker stability
Biology: Investigated for its ability to selectively target and kill cancer cells in vitro and in vivo
Medicine: Developed as a component of ADCs for cancer therapy, showing promise in preclinical and clinical studies
Industry: Utilized in the production of ADCs for targeted cancer therapy
作用機序
MC-VA-Pabc-mmae exerts its effects by delivering MMAE to cancer cells. The peptide linker is cleaved by proteases in the tumor microenvironment, releasing MMAE. MMAE then binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
MC-VA-Pabc-mmae is unique due to its specific peptide linker and potent cytotoxic payload. Similar compounds include:
MC-Val-Cit-PAB-MMAE: Another ADC linker conjugate with a different peptide linker.
Auristatin-based ADCs: Other ADCs using auristatin derivatives as the cytotoxic payload.
Maytansinoid-based ADCs: ADCs using maytansinoids as the cytotoxic agent.
These compounds share similar mechanisms of action but differ in their linker chemistry and cytotoxic payloads, affecting their stability, efficacy, and toxicity profiles .
特性
分子式 |
C65H99N9O14 |
|---|---|
分子量 |
1230.5 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C65H99N9O14/c1-16-41(8)57(49(86-14)36-53(78)73-35-23-26-48(73)59(87-15)42(9)60(80)66-43(10)58(79)46-24-19-17-20-25-46)71(12)64(84)55(39(4)5)70-63(83)56(40(6)7)72(13)65(85)88-37-45-28-30-47(31-29-45)68-61(81)44(11)67-62(82)54(38(2)3)69-50(75)27-21-18-22-34-74-51(76)32-33-52(74)77/h17,19-20,24-25,28-33,38-44,48-49,54-59,79H,16,18,21-23,26-27,34-37H2,1-15H3,(H,66,80)(H,67,82)(H,68,81)(H,69,75)(H,70,83)/t41-,42+,43+,44-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1 |
InChIキー |
IQZWSFIVBFLXDH-RKMHKBIWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)





![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)



